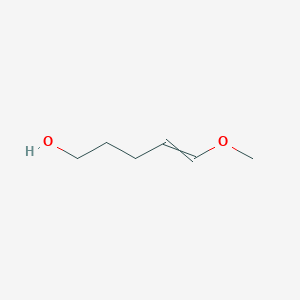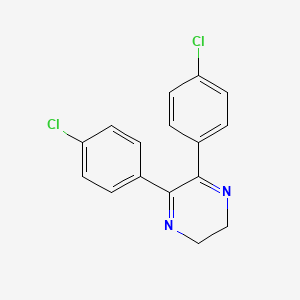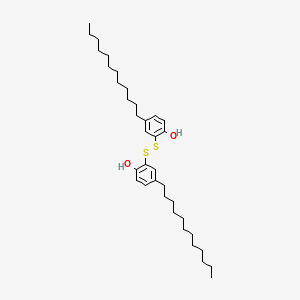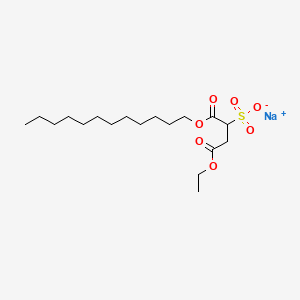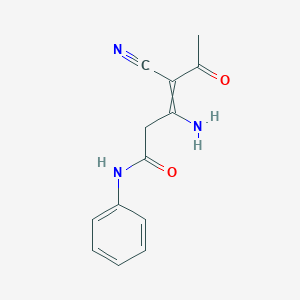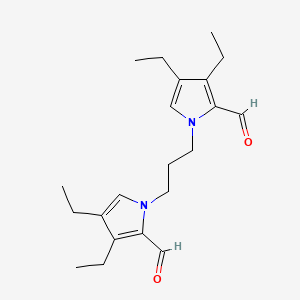![molecular formula C19H14OTe B14341628 Phenyl[2-(phenyltellanyl)phenyl]methanone CAS No. 106467-87-2](/img/structure/B14341628.png)
Phenyl[2-(phenyltellanyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl[2-(phenyltellanyl)phenyl]methanone is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[2-(phenyltellanyl)phenyl]methanone typically involves the reaction of phenyl lithium with diphenyl ditelluride, followed by the addition of benzoyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and high yield.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl[2-(phenyltellanyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide.
Reduction: The compound can be reduced to form the corresponding telluride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Tellurium dioxide and substituted benzophenones.
Reduction: Diphenyl telluride.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Phenyl[2-(phenyltellanyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Phenyl[2-(phenyltellanyl)phenyl]methanone involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing biomolecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl ditelluride: A related compound with two phenyl groups bonded to a tellurium atom.
Phenyl telluride: A simpler compound with a single phenyl group bonded to tellurium.
Benzophenone: A structurally similar compound without the tellurium atom.
Uniqueness
Phenyl[2-(phenyltellanyl)phenyl]methanone is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to similar compounds
Propiedades
Número CAS |
106467-87-2 |
|---|---|
Fórmula molecular |
C19H14OTe |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
phenyl-(2-phenyltellanylphenyl)methanone |
InChI |
InChI=1S/C19H14OTe/c20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)21-16-11-5-2-6-12-16/h1-14H |
Clave InChI |
VFVAWAHUBSBAQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[Te]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)

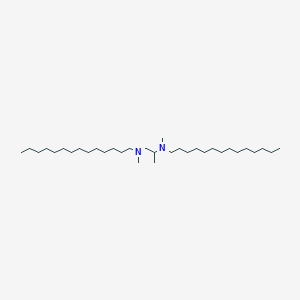
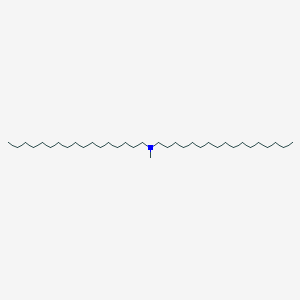
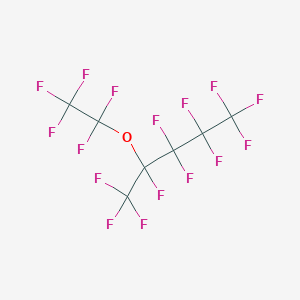
![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)
